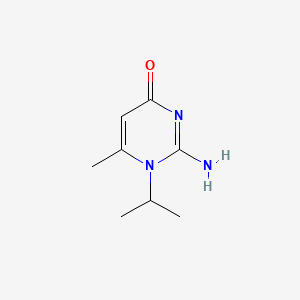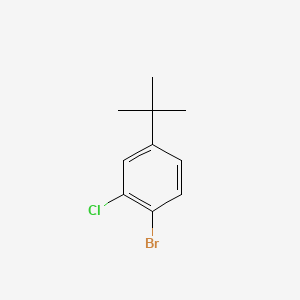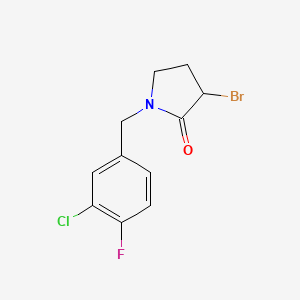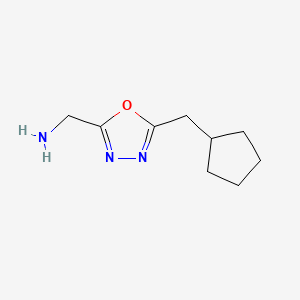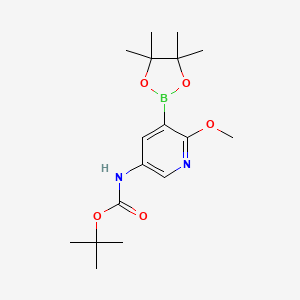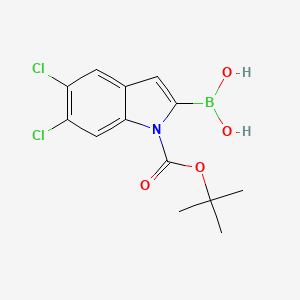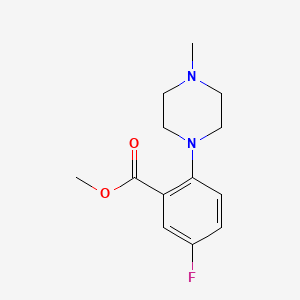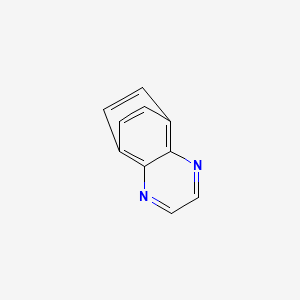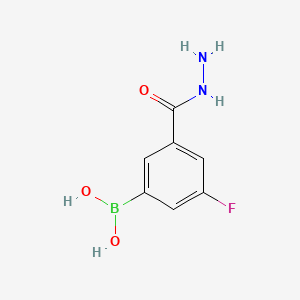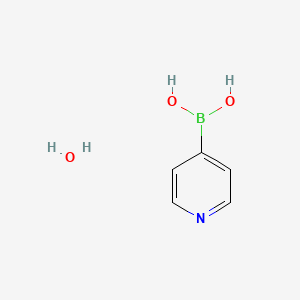
Pyridin-4-boronsäurehydrat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine-4-boronic acid hydrate is a boronic acid derivative with the chemical formula C5H6BNO2·H2O. It is a valuable compound in organic chemistry due to its ability to form stable complexes with diols and its utility in various chemical reactions, particularly in the synthesis of heterocyclic compounds and as a reagent in Suzuki-Miyaura coupling reactions .
Wissenschaftliche Forschungsanwendungen
Pyridine-4-boronic acid hydrate has numerous applications in scientific research:
Organic Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules.
Medicinal Chemistry: It is employed in the synthesis of potential cancer therapeutics and HIV-1 protease inhibitors.
Material Science: It serves as a building block in crystal engineering due to its ability to form stable hydrogen bonds and interact with metal ions.
Catalysis: It acts as a catalyst in various chemical reactions, including amidation and esterification.
Wirkmechanismus
Target of Action
Pyridine-4-boronic acid hydrate is primarily used as a reagent in cross-coupling reactions . Its main targets are the reactants involved in these reactions, particularly in the Suzuki-Miyaura cross-coupling .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium . The compound’s B–OH group is generally stable under ambient conditions, but can also be easily condensed to B–O–B and B–OR functions .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction, in which pyridine-4-boronic acid hydrate is commonly used, conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . This reaction affects the carbon-carbon bond formation, a fundamental process in organic chemistry .
Pharmacokinetics
It’s worth noting that the compound is a solid at room temperature and has a melting point of over 300°c .
Result of Action
The primary result of the action of pyridine-4-boronic acid hydrate is the formation of new carbon-carbon bonds through the Suzuki-Miyaura coupling reaction . This reaction is widely applied in organic synthesis, enabling the creation of a vast array of organic compounds .
Action Environment
The action of pyridine-4-boronic acid hydrate can be influenced by environmental factors. For instance, the acidity of the B-H bond and the basicity of the pyridine nitrogen allow it to function as a pH-responsive linker . This offers a means of manipulating the assembly and disassembly of crystals under acidic conditions . Additionally, the compound is generally stable under ambient conditions .
Biochemische Analyse
Biochemical Properties
Pyridine-4-boronic acid hydrate is known to interact with metal ions and can form hydrogen bonds . It is also an effective catalyst for amide synthesis reactions
Cellular Effects
It is used in the preparation of potential cancer therapeutics, such as PDK1 and protein kinase CK2 inhibitors , suggesting it may have significant effects on cellular processes.
Molecular Mechanism
It is known to participate in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds . This suggests that it may interact with biomolecules through binding interactions, potentially influencing enzyme activity and gene expression.
Temporal Effects in Laboratory Settings
Pyridine-4-boronic acid hydrate is a solid at room temperature and has a melting point of over 300°C . It is stable under normal conditions but may decompose under high temperature, high pressure, or in the presence of strong oxidizing agents
Metabolic Pathways
It is known to participate in Suzuki-Miyaura coupling reactions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Pyridine-4-boronic acid hydrate can be synthesized through several methods:
Halogen-Metal Exchange and Borylation: This method involves the reaction of halopyridines with organometallic reagents followed by borylation.
Metal-Hydrogen Exchange via Directed Ortho-Metallation: This approach uses metal-hydrogen exchange followed by borylation.
Palladium-Catalyzed Cross-Coupling: Halopyridines react with tetraalkoxydiborane or dialkoxyhydroborane in the presence of a palladium catalyst.
Iridium or Rhodium Catalyzed C-H or C-F Borylation: This method involves the direct borylation of pyridines using iridium or rhodium catalysts.
Industrial Production Methods: Industrial production of pyridine-4-boronic acid hydrate typically involves large-scale palladium-catalyzed cross-coupling reactions due to their efficiency and scalability .
Types of Reactions:
Suzuki-Miyaura Coupling: Pyridine-4-boronic acid hydrate is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Hydroboration: It undergoes regioselective hydroboration reactions.
Amidation and Esterification: It acts as a catalyst in amidation and esterification reactions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Pinacolborane: Used in hydroboration reactions.
Carboxylic Acids and Amines: Used in amidation reactions.
Major Products:
Biaryl Compounds: Formed in Suzuki-Miyaura coupling reactions.
Hydroborated Pyridines: Formed in hydroboration reactions.
Amides and Esters: Formed in amidation and esterification reactions.
Vergleich Mit ähnlichen Verbindungen
Pyridine-4-boronic acid hydrate is unique due to its pyridine ring, which imparts specific electronic properties and reactivity. Similar compounds include:
Phenylboronic Acid: Lacks the nitrogen atom in the ring, resulting in different reactivity and applications.
2-Pyridinylboronic Acid: Similar structure but with the boronic acid group at a different position, leading to different reactivity.
3-Pyridinylboronic Acid: Another positional isomer with distinct reactivity and applications.
Pyridine-4-boronic acid hydrate stands out due to its specific position of the boronic acid group, which influences its reactivity and makes it particularly useful in certain chemical reactions and applications .
Eigenschaften
IUPAC Name |
pyridin-4-ylboronic acid;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BNO2.H2O/c8-6(9)5-1-3-7-4-2-5;/h1-4,8-9H;1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYRIWHXERKODLJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=NC=C1)(O)O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674660 |
Source


|
| Record name | Pyridin-4-ylboronic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.94 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256355-27-7 |
Source


|
| Record name | Pyridin-4-ylboronic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(3aR,5s,6aS)-tert-butyl 5-cyanohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B594917.png)
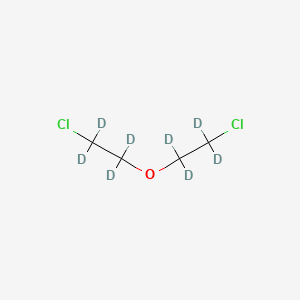
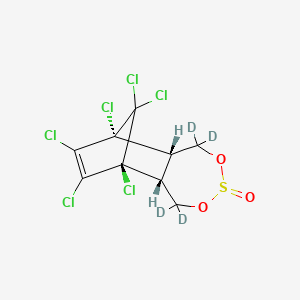
![(2S)-2-[N-acetyl-4-[1-(4-hydroxy-2-oxochromen-3-yl)-3-oxobutyl]anilino]-5-amino-5-oxopentanoic acid](/img/structure/B594921.png)

